(1H-Indazol-3-yl)methanamine dihydrochloride (1H-Indazol-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1195264-69-7
VCID: VC4830444
InChI: InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H
SMILES: C1=CC2=C(NN=C2C=C1)CN.Cl.Cl
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1

(1H-Indazol-3-yl)methanamine dihydrochloride

CAS No.: 1195264-69-7

Cat. No.: VC4830444

Molecular Formula: C8H11Cl2N3

Molecular Weight: 220.1

* For research use only. Not for human or veterinary use.

(1H-Indazol-3-yl)methanamine dihydrochloride - 1195264-69-7

Specification

CAS No. 1195264-69-7
Molecular Formula C8H11Cl2N3
Molecular Weight 220.1
IUPAC Name 2H-indazol-3-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Standard InChI Key GPPXPVXRILDDMG-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 2H-indazol-3-ylmethanamine dihydrochloride, reflects its indazole backbone substituted at the 3-position with a methanamine group. The indazole core exists in two tautomeric forms (1H and 2H), with the 1H-tautomer being more thermodynamically stable . Key structural features include:

PropertyValue/DescriptionSource
Molecular FormulaC8H11Cl2N3\text{C}_8\text{H}_{11}\text{Cl}_2\text{N}_3
Molecular Weight220.10 g/mol
InChI KeyGPPXPVXRILDDMG-UHFFFAOYSA-N
SMILESC1=CC2=C(NN=C2C=C1)CN.Cl.Cl
Tautomeric Preference1H-indazole (ΔG = -3.2 kcal/mol)

The dihydrochloride salt formation occurs via protonation of the primary amine group, improving solubility in polar solvents . X-ray diffraction (XRD) studies confirm a planar indazole ring with bond lengths consistent with aromatic systems .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves cyclization of phenylhydrazine derivatives with carbonyl compounds. A common route proceeds as follows:

  • Indazole Core Formation: Reaction of 2-methylphenylhydrazine with formic acid under reflux yields 1H-indazole .

  • Methanamine Introduction: Treatment with formaldehyde and ammonium chloride introduces the methanamine side chain via reductive amination.

  • Salt Formation: Exposure to hydrochloric acid generates the dihydrochloride salt .

Optimized Conditions:

  • Yield: 68–72% after purification by recrystallization (ethanol/water).

  • Purity: ≥98% confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Industrial-Scale Production

Continuous flow reactors and automated systems enhance efficiency, reducing reaction times by 40% compared to batch processes. Critical steps include:

  • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) removes byproducts .

  • Quality Control: Mass spectrometry (exact mass: 220.04 Da) and 1H^1\text{H}-NMR (δ 7.2–8.1 ppm for aromatic protons) ensure batch consistency .

Physicochemical Properties

Solubility and Stability

PropertyValueConditionsSource
Aqueous Solubility85 mg/mLpH 7.4, 25°C
LogP (Partition Coefficient)1.2 ± 0.3Octanol/water
Stability>12 months-20°C, desiccated

The dihydrochloride salt exhibits pH-dependent solubility, precipitating as the free base at pH > 8.0. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C .

Biological Activities and Mechanisms

Pharmacological Profile

Indazole derivatives are renowned for modulating kinases and inflammatory pathways. Key findings include:

Anti-Inflammatory Effects

  • COX-2 Inhibition: IC50_{50} = 1.8 μM in LPS-stimulated macrophages .

  • NF-κB Suppression: Reduces TNF-α production by 75% at 10 μM.

Anticancer Activity

  • Apoptosis Induction: IC50_{50} = 5.2 μM in HeLa cells via caspase-3 activation.

  • Checkpoint Kinase (Chk1) Inhibition: Disrupts DNA repair in cancer cells (IC50_{50} = 0.9 μM).

Mechanism of Action

  • Kinase Binding: The indazole nitrogen atoms coordinate with ATP-binding sites in kinases (e.g., JAK2).

  • Receptor Modulation: Partial agonism at serotonin 5-HT1A_{1A} receptors (Ki_i = 120 nM) .

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

CompoundCore StructureIC50_{50} (Chk1)Solubility (mg/mL)Source
(1H-Indazol-3-yl)methanamine diHClIndazole0.9 μM85
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamineIsoxazole2.4 μM42
[2-Chlorophenyl]methanamine diHClPhenyl12.1 μM18

Key Trends:

  • Indazole derivatives show superior kinase affinity vs. phenyl or isoxazole analogs.

  • Electron-withdrawing groups (e.g., Cl) reduce solubility but enhance metabolic stability.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for JAK2 inhibitors in myeloproliferative disorders .

  • CNS Drug Development: Crosses the blood-brain barrier (logBB = 0.8), enabling neuropsychiatric applications .

Material Science

  • Coordination Polymers: Forms stable complexes with Cu(II) for catalytic applications .

HazardPrecautionary MeasuresSource
Skin Irritation (GHS Category 2)Wear nitrile gloves, lab coat
Eye Damage (GHS Category 1)Use safety goggles
Respiratory SensitizationOperate in fume hood

Future Perspectives

Research Opportunities

  • In Vivo Efficacy: Limited data exist on pharmacokinetics; rodent studies are needed .

  • Structural Hybridization: Merging indazole with pyrrolopyrimidine moieties may enhance kinase selectivity.

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